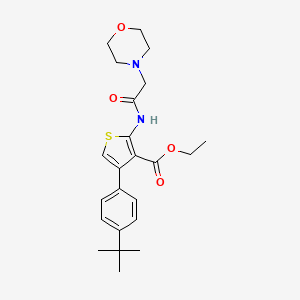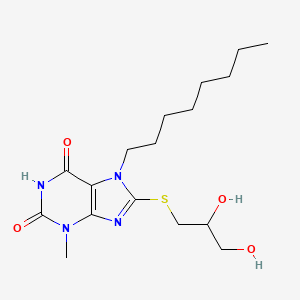![molecular formula C20H16ClN3O B2632051 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-11-1](/img/structure/B2632051.png)
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, commonly known as CMPI, is a synthetic compound with a wide range of applications in scientific research. CMPI is a heterocyclic compound composed of an imidazole ring fused with a pyridine ring. This compound is widely used in laboratory experiments due to its unique properties, including its high solubility and its ability to act as a ligand for certain proteins.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Research on the chemical structure similar to 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has led to the synthesis of various derivatives with potential biological activities. For instance, Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and tested some for antituberculotic activity, indicating the potential of these compounds in therapeutic applications against tuberculosis (Bukowski & Janowiec, 1996).
Halogenation and Reactivity
Yutilov and Svertilova (1994) explored the halogenation reactions of imidazo[4,5-c]pyridinones, a study relevant for understanding the chemical reactivity and modification potential of compounds structurally related to this compound. Their work underscores the importance of specific functional groups in facilitating halogenation and the potential to generate diverse chemical entities for further study (Yutilov & Svertilova, 1994).
Pharmacophore Utilization
Lifshits et al. (2015) described a method for preparing (2-aminopyridin-4-yl)methanol, highlighting the imidazo[1,2-a]pyridine framework as a widely used pharmacophore with various bioactivities. This underscores the broader context in which derivatives of imidazo[4,5-b]pyridine are utilized in pharmaceutical research, offering insights into synthetic strategies that enhance the utility of such compounds (Lifshits et al., 2015).
Molecular and Spectral Studies
Lorenc et al. (2008) conducted a detailed study on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives, including methyl-substituted variants. Their research, involving density functional theory (DFT) and X-ray crystallography, provides valuable information on the physical and chemical characteristics of these compounds, relevant to understanding the fundamental properties of this compound (Lorenc et al., 2008).
Mécanisme D'action
The mode of action of imidazole derivatives can vary widely depending on their chemical structure. Some imidazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal activity. Others might interact with histamine receptors, acting as agonists or antagonists, and influencing various physiological processes .
The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely among different imidazole derivatives and are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The action environment, including factors like pH, presence of other substances, temperature, can influence the stability, solubility, absorption, and overall effectiveness of the compound .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-14-8-10-15(11-9-14)20-23-19-18(7-4-12-22-19)24(20)25-13-16-5-2-3-6-17(16)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQHCDBNSOUKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2631969.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2631970.png)
![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)


![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)

![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631979.png)





